(R)-4-Propyldihydrofuran-2(3H)-one

Catalog No.
S3231688
CAS No.
63095-51-2
M.F
C7H12O2
M. Wt
128.171
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-4-Propyldihydrofuran-2(3H)-one

CAS Number

63095-51-2

Product Name

(R)-4-Propyldihydrofuran-2(3H)-one

IUPAC Name

(4R)-4-propyloxolan-2-one

Molecular Formula

C7H12O2

Molecular Weight

128.171

InChI

InChI=1S/C7H12O2/c1-2-3-6-4-7(8)9-5-6/h6H,2-5H2,1H3/t6-/m1/s1

InChI Key

NVTUTJMZAZZKAZ-ZCFIWIBFSA-N

SMILES

CCCC1CC(=O)OC1

Solubility

not available

(R)-4-Propyldihydrofuran-2(3H)-one is a chiral organic molecule with the chemical formula C7H12O2. While its own properties and applications haven't been extensively explored in scientific research, its significance lies in its role as a key intermediate in the synthesis of Brivaracetam [].

Brivaracetam: The Antiepileptic Drug

Brivaracetam is a medication belonging to the racetam family, known for its antiepileptic properties. It is used as an adjunctive therapy in the treatment of partial-onset seizures in adults []. The diastereoselective synthesis of Brivaracetam relies on (R)-4-Propyldihydrofuran-2(3H)-one as a crucial starting material [].

(R)-4-Propyldihydrofuran-2(3H)-one is an organic compound classified as a dihydrofuran, characterized by a furan ring with a propyl group attached at the fourth carbon and a lactone functional group at the second position. This compound is notable for its yellow oily appearance and is slightly soluble in solvents such as chloroform, methanol, and ethanol. It is primarily recognized as a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug that belongs to the racetam family, which is used to treat epilepsy by modulating neurotransmitter release in the brain .

(R)-4-Propyldihydrofuran-2(3H)-one itself does not possess a known mechanism of action. Its significance lies in being a precursor for Brivaracetam, the antiepileptic drug. Brivaracetam's mechanism of action involves modulating neurotransmission in the brain, particularly affecting glutamate and sodium channels, but the detailed pathway remains under investigation [].

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert the lactone group into a hydroxyl group, producing diols.
  • Substitution: The furan ring is capable of undergoing electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives .

The primary biological activity of (R)-4-Propyldihydrofuran-2(3H)-one is its role as an intermediate in the synthesis of Brivaracetam. This compound interacts with specific neurotransmitter systems in the brain, particularly by enhancing synaptic transmission and inhibiting excessive neuronal firing, which is critical for its antiepileptic effects. The pharmacokinetics of (R)-4-Propyldihydrofuran-2(3H)-one indicate that it is a yellow oily liquid with moderate solubility in organic solvents, requiring storage at temperatures between 2°C and 8°C .

Several methods exist for synthesizing (R)-4-Propyldihydrofuran-2(3H)-one:

  • Intramolecular Cyclization: This method involves the cyclization of 4-hydroxy-2-pentenoic acid derivatives under controlled conditions, often catalyzed by acids or bases to achieve desired stereochemistry and yield.
  • Continuous Flow Processes: In industrial settings, continuous flow techniques are employed to enhance efficiency and yield. Catalysts such as palladium or nickel may be utilized to facilitate cyclization while optimizing reaction conditions to minimize by-products .
  • Asymmetric Synthesis: Recent advancements include asymmetric synthesis starting from trans-2-hexen-1-al combined with nitromethane, which provides a pathway to produce optically pure (R)-4-Propyldihydrofuran-2(3H)-one .

(R)-4-Propyldihydrofuran-2(3H)-one serves multiple purposes:

  • It acts as an intermediate in organic synthesis, particularly in pharmaceutical research and development.
  • Its primary application lies in the production of Brivaracetam, making it significant in medicinal chemistry focused on neurological disorders.
  • Additionally, it is utilized in laboratory organic synthesis due to its reactivity and ability to form various derivatives .

Research into the interaction of (R)-4-Propyldihydrofuran-2(3H)-one with biological systems has shown that it influences neurotransmitter release mechanisms. Its role as an intermediate in synthesizing Brivaracetam highlights its importance in developing therapies for epilepsy. Studies indicate that variations in substituents on the furan ring can significantly affect its biological activity and pharmacological properties .

Several compounds share structural similarities with (R)-4-Propyldihydrofuran-2(3H)-one:

Compound NameStructural FeatureUnique Aspect
(R)-4-Methyldihydrofuran-2(3H)-oneMethyl group at the fourth positionShorter alkyl chain affecting solubility
(R)-4-Ethyldihydrofuran-2(3H)-oneEthyl group at the fourth positionIntermediate length alkyl chain
(R)-4-Butyldihydrofuran-2(3H)-oneButyl group at the fourth positionLonger alkyl chain influencing reactivity

Uniqueness

(R)-4-Propyldihydrofuran-2(3H)-one's uniqueness lies in its specific propyl substitution, which impacts its reactivity and biological activity compared to similar compounds. The propyl group's length and branching influence solubility, stability, and interactions with molecular targets, distinguishing it from its analogs .

XLogP3

1.5

Wikipedia

(4R)-4-propyloxolan-2-one

Dates

Modify: 2023-08-19

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